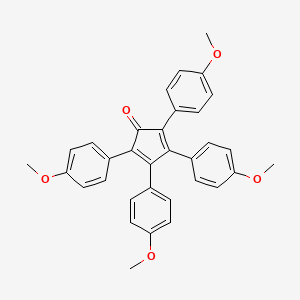
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, substituted with four methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the aldol condensation of benzil and 4-methoxybenzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but lacks the methoxy groups, making it less reactive in certain contexts.
2,3,4,5-Tetrakis(4-methylphenyl)cyclopenta-2,4-dien-1-one: Similar structure with methyl groups instead of methoxy groups, affecting its solubility and reactivity.
Uniqueness
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is unique due to its methoxy substituents, which enhance its solubility in organic solvents and increase its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.
Propriétés
Numéro CAS |
49764-93-4 |
|---|---|
Formule moléculaire |
C33H28O5 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
2,3,4,5-tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C33H28O5/c1-35-25-13-5-21(6-14-25)29-30(22-7-15-26(36-2)16-8-22)32(24-11-19-28(38-4)20-12-24)33(34)31(29)23-9-17-27(37-3)18-10-23/h5-20H,1-4H3 |
Clé InChI |
OLEKFLOLGUPITJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


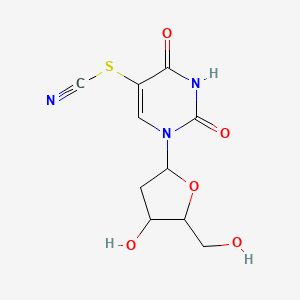

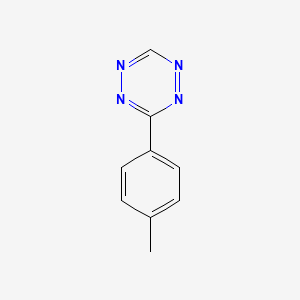
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)

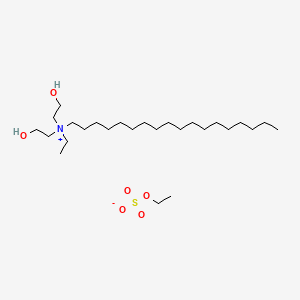
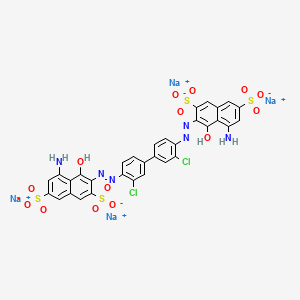
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
methanone](/img/structure/B14665175.png)
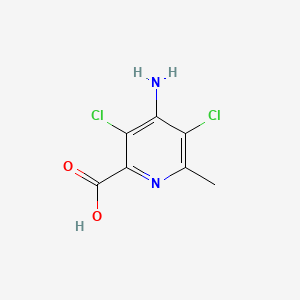

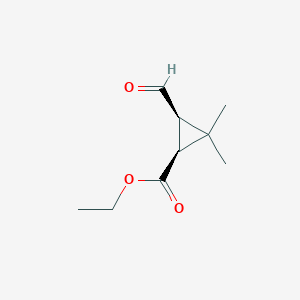

![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
